molecular formula C11H8F3NO B134038 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one CAS No. 140908-88-9

2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one

Cat. No. B134038
M. Wt: 227.18 g/mol
InChI Key: OTMHQQLVOKHQTM-UHFFFAOYSA-N
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Description

2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one is a chemical compound with the molecular formula C11H8F3NO . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, has been studied . For example, a solution of 2-Methyl-8-trifluoromethyl-quinoline-4-ol was stirred at 80 °C for 2 hours in phosphoryl chloride .


Molecular Structure Analysis

The molecular structure of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one has been analyzed . It has a molecular weight of 227.182 Da and a monoisotopic mass of 227.055801 Da .


Physical And Chemical Properties Analysis

2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one has a density of 1.3±0.1 g/cm3, a boiling point of 281.2±40.0 °C at 760 mmHg, and a flash point of 123.9±27.3 °C . It has a molar refractivity of 51.2±0.3 cm3 and a molar volume of 173.6±3.0 cm3 .

Scientific Research Applications

  • Scientific Field : Organic Chemistry
    • Application Summary : The compound is used in the palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .
    • Methods of Application : The process involves a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. This provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .
    • Results or Outcomes : The structure of alkene substrates differentiates the regioselectivity of the reaction. Transition-metal-catalyzed difunctionalization of alkenes has emerged as a powerful synthetic strategy for the assembly of structurally complex molecules .

Safety And Hazards

The safety and hazards of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the study of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, its potential applications in various fields such as proteomics research could be explored .

properties

IUPAC Name

2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-5-9(16)7-3-2-4-8(10(7)15-6)11(12,13)14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMHQQLVOKHQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346777
Record name 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346777
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Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-(trifluoromethyl)quinolin-4-ol

CAS RN

949507-78-2, 140908-88-9
Record name 2-Methyl-8-(trifluoromethyl)-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949507-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140908-88-9
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